
Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 2-hydroxy-5-(piperidin-4-yl)benzoic acid with ethanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs targeting the central nervous system.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s pharmacokinetics and pharmacodynamics .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(piperidin-4-yl)benzoate hydrochloride
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
Uniqueness
Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride is unique due to the presence of both a hydroxyl group and an ester group, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and drug design .
Propiedades
Fórmula molecular |
C14H20ClNO3 |
|---|---|
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-5-piperidin-4-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-18-14(17)12-9-11(3-4-13(12)16)10-5-7-15-8-6-10;/h3-4,9-10,15-16H,2,5-8H2,1H3;1H |
Clave InChI |
SPRKGBIDBSJMTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C2CCNCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


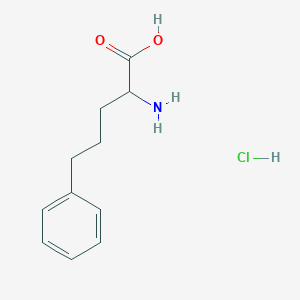

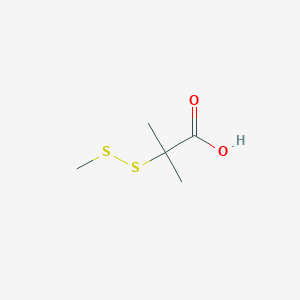

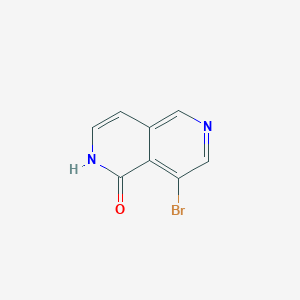
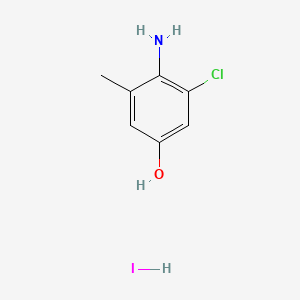
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

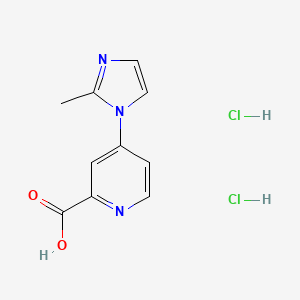
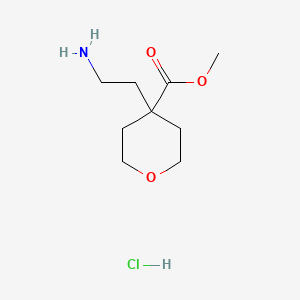



![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
